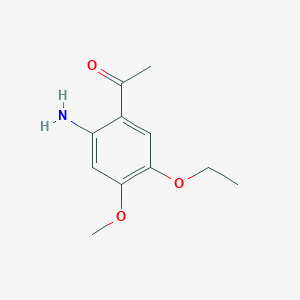
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an acetyl group at the second position, an ethoxy group at the fourth position, and a methoxy group at the fifth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can be achieved through several synthetic routes. One common method involves the acetylation of 4-ethoxy-5-methoxyaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Another approach involves the use of Friedel-Crafts acylation, where 4-ethoxy-5-methoxyaniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires careful control of reaction conditions to prevent over-acylation and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The ethoxy and methoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxy-5-methoxyaniline: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
2-Acetyl-4-methoxyaniline: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
2-Acetyl-5-methoxyaniline:
Uniqueness
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
127285-49-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
Clave InChI |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
Sinónimos |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















